1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in various pharmacologically active molecules. The presence of the phenylpiperazine moiety further enhances its biological activity, making it a subject of interest in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated quinazolinone intermediate with phenylpiperazine in the presence of a base such as potassium carbonate.
Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate aldehyde or ketone, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties.
科学研究应用
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant activity. The compound has shown promising results in preclinical models of epilepsy.
Biological Research: It is used as a tool compound to study the role of quinazolinone derivatives in biological systems.
Drug Development: The compound serves as a lead structure for the development of new therapeutic agents targeting various diseases, including neurological disorders.
作用机制
The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to anticonvulsant effects, making it a candidate for the treatment of epilepsy .
相似化合物的比较
Similar Compounds
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
Uniqueness
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties
生物活性
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is a compound of interest due to its potential pharmacological applications, particularly in the field of anticonvulsant activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by functionalization with piperazine derivatives. The compound's structure is characterized by a dihydroquinazolinone ring system that is crucial for its biological activity.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study synthesizing various piperazine derivatives showed that many compounds, including those structurally related to this compound, were evaluated for their efficacy using animal models.
Key Findings:
- Anticonvulsant Screening : Initial tests employed maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Many derivatives showed protective effects against seizures, indicating potential as anticonvulsants .
- Mechanism of Action : The anticonvulsant activity was primarily attributed to the modulation of sodium channels in neuronal tissues. Compounds demonstrated varying degrees of binding affinity to these channels, influencing their efficacy .
- Toxicity Assessment : Neurotoxicity was evaluated using the rotarod test, which indicated that while many compounds were effective against seizures, they also exhibited varying levels of toxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the piperazine moiety significantly affected the biological activity. For instance:
- Lipophilicity : More lipophilic compounds tended to have delayed onset but prolonged effects in seizure protection .
- Fluorination : The incorporation of fluorine atoms into the structure enhanced metabolic stability and biological activity, likely due to increased lipophilicity and improved central nervous system (CNS) penetration .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound exhibits superior anticonvulsant properties compared to other analogs. The following table summarizes key findings from various studies:
Compound | Anticonvulsant Activity | Toxicity Level | Binding Affinity |
---|---|---|---|
1-[2-Oxo... | High | Moderate | High |
Pyrrolidine Derivative | Moderate | Low | Moderate |
Other Piperazine Analogs | Variable | High | Low |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Animal Models : In a controlled study involving mice, administration of 100 mg/kg doses resulted in significant seizure protection in both MES and scPTZ models. The effects were noted at different time intervals post-administration, indicating a need for optimized dosing strategies .
- Pharmacokinetic Studies : Research utilizing computational models suggested favorable pharmacokinetic profiles for certain derivatives, indicating potential for further development into therapeutic agents .
属性
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-30-23-14-8-7-13-22(23)25(27-26(30)32)20-9-3-1-4-10-20/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRXNXPGAJTODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。